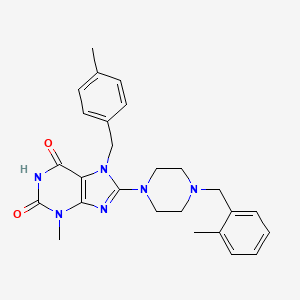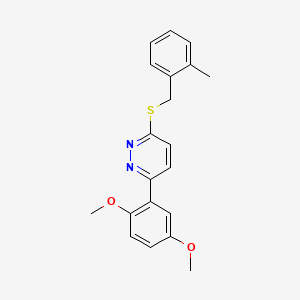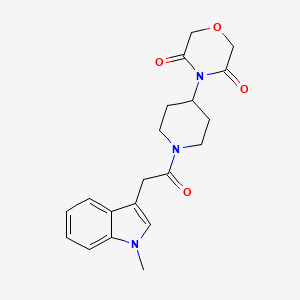![molecular formula C22H16Cl4N4OS B2443119 1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone CAS No. 477853-21-7](/img/structure/B2443119.png)
1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone is a useful research compound. Its molecular formula is C22H16Cl4N4OS and its molecular weight is 526.26. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
The compound exhibits a rich chemistry due to its complex molecular structure. A study by Kolodina and Lesin (2009) demonstrated the intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles, showcasing the potential for ring formation and structural diversity. This synthesis method can be used to create a variety of molecular structures with potential applications in material science and pharmacology (Kolodina & Lesin, 2009).
Chemical Reactions and Complex Formation
The compound can also serve as a ligand in complex formation. Castiñeiras, García-Santos, and Saa (2019) reported the synthesis of a ligand derived from the compound, which was used in forming complexes with Group 12 elements. This highlights its potential in coordination chemistry and the formation of metal-organic frameworks, which have applications in catalysis, gas storage, and more (Castiñeiras, García-Santos, & Saa, 2019).
Antimicrobial Applications
The compound's derivatives have been evaluated for antimicrobial activities. Wang, Wan, and Zhou (2010) synthesized a series of novel sulfanilamide-derived 1,2,3-triazole compounds, including derivatives of the discussed compound. These compounds showed promising antibacterial potency, indicating potential applications in developing new antibacterial agents (Wang, Wan, & Zhou, 2010).
Potential in Materials Science
The compound's derivatives have also shown potential in materials science. Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes with a mercaptoacetic acid substituted 1,2,4-triazole ligand derived from the compound. These complexes exhibited interesting structural properties and were investigated for their urease inhibitory activities, indicating potential applications in the field of materials science and as bioactive agents (Fang et al., 2019).
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl4N4OS/c1-29-20(27-28-22(29)32-12-13-4-7-17(24)19(26)9-13)16-3-2-8-30(21(16)31)11-14-5-6-15(23)10-18(14)25/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQVZCFWPRQHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2443043.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)



![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)